molecular formula C15H14O2 B1583606 4-Flavanol CAS No. 487-25-2

4-Flavanol

Cat. No. B1583606
CAS RN: 487-25-2
M. Wt: 226.27 g/mol
InChI Key: YTMFRMLVZQOBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Flavanol , also known as 2-arylchroman-4-ol or 3-deoxyflavoids , belongs to the subclass of flavonoids. These compounds possess a privileged structural core found in many biologically active molecules. Their properties include anticarcinogenic, antidiabetic, antioxidant, antimitotic, and biocidal effects .

2.

Synthesis Analysis

  • Transformation into Racemic Trans-Flavan-4-ols : The flavanones are then converted into racemic trans-flavan-4-ols through a sequence involving carbonyl reduction, Mitsunobu reaction, and ester deprotection .

3.

Molecular Structure Analysis

The molecular structure of 4-Flavanol consists of a chroman-4-ol core, with variations in substitution patterns on the aromatic ring. These substitutions influence its biological activity and stereochemistry .

4.

Chemical Reactions Analysis

The potential of lipases as biocatalysts for stereoselective acylation reactions has been explored. A screening of lipases and optimization of reaction conditions led to highly asymmetric transformations. For instance, AK lipase from Pseudomonas fluorescens combined with vinyl acetate achieved remarkable stereoselectivity (E > 200, 50–99% eeS, and >99% eeP) under mild conditions .

Scientific Research Applications

Phytochemistry and Biological Activities

4-Flavanol, a type of secondary plant metabolite, is recognized for its array of health benefits. These include acting as an antioxidant, anticarcinogen, cardioprotective, antimicrobial, antiviral, and neuroprotective agent. Its incorporation as a functional ingredient in dairy products highlights its versatility. The growing interest from pharmacologists and botanists is due to its structural features and health-promoting functions. This review provides a comprehensive overview of various flavanols and their derivatives, laying the foundation for future research and development in this area (Luo et al., 2022).

Digestion, Absorption, and Bioactivity

Flavanols are found in cocoa, red wine, green tea, and other foods. They exhibit potent antioxidant properties and influence vascular function. Flavanols' bioavailability is affected by factors like food processing and digestion. Their various health benefits, particularly on cardiovascular health, are supported by epidemiological data, indicating an inverse relationship between cocoa intake and mortality. This comprehensive study highlights the importance of flavanols in health and disease prevention (Hackman et al., 2007).

Characterization in Nutraceuticals

The role of flavanols in developing nutraceutical products is significant, thanks to their health-promoting attributes. This study focuses on characterizing nutraceuticals based on flavanol composition using advanced chromatographic techniques. The findings provide insights into the authentication and quality control of flavanol-rich products, crucial for the nutraceutical industry (Vidal-Casanella et al., 2021).

Pharmacological Activities

Flavanols, found in everyday foods like grapes and cocoa, have shown a range of biological activities, such as antioxidant, antitumor, and cardiovascular protection. This paper reviews the sources and pharmacological activities of flavanols, offering a perspective for their application in health food and pharmaceutical industries (Yan et al., 2015).

Interaction with Microbiota and Immunity

Flavanols influence health and combat metabolic diseases like diabetes and obesity. They regulate immunological reactions and modulate gut microbiota, leading to improved metabolic pathways and reduced inflammation. This review sheds light on the complex interaction between flavanols, microbiota, and the immune system, crucial for understanding their role in metabolic diseases (Martín & Ramos, 2021).

Anti-Inflammatory and Anti-Invasion Drug Design

Flavanols inhibit matrix-proteases involved in inflammation and cancer invasion. This study provides insights into the relationship between flavanols' chemical structure and their inhibitory activity on proteases. It lays the groundwork for designing new molecules with enhanced anti-proteolytic activities for use in medical treatments (Sartor et al., 2002).

properties

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMFRMLVZQOBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964098
Record name 4-Hydroxyflavan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Flavanol

CAS RN

487-25-2
Record name 4-Hydroxyflavan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-4-chromanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Flavanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyflavan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Flavanol
Reactant of Route 2
4-Flavanol
Reactant of Route 3
4-Flavanol
Reactant of Route 4
4-Flavanol
Reactant of Route 5
4-Flavanol
Reactant of Route 6
4-Flavanol

Citations

For This Compound
115
Citations
M Nagaki, Y Kikuchi, S Maekawa… - Natural Product …, 2017 - journals.sagepub.com
… Figure 3: Biotransformation of 4-flavanol. To investigate the oxidation of 4-flavanol, we conducted a time-course of the biotransformation reaction. The oxidation reaction yielded 4-…
Number of citations: 2 journals.sagepub.com
M Suzuki, J Amano, M Morioka, H Mizuno… - Bulletin of the …, 1977 - journal.csj.jp
… Photolysis of trans-4flavanol … 4-flavanol resulting from the irradiation of la and benzophenone, no epimerized product, lb, was detected, nor was any pinacol-type dimer, 4,4'-bi-4-flavanol…
Number of citations: 6 www.journal.csj.jp
M Yang, L Cai, X Shen, M Zhao, T Yin… - Chinese Journal of …, 2012 - Wiley Online Library
Two new flavanol derivatives, bearing phenylpropionic acid moiety at C‐4 through a CC bonding, named brainin B (1) and brainin C (2), were isolated from Brainea insignis. Their …
Number of citations: 4 onlinelibrary.wiley.com
JA Polagruto, HB Gross, F Kamangar… - Journal of medicinal …, 2007 - liebertpub.com
Epidemiological studies suggest that a high dietary intake of flavanols, a subclass of flavonoids, is associated with reduced risk of vascular disease. Clinical studies have also shown …
Number of citations: 45 www.liebertpub.com
HI Pérez, H Luna, N Manjarrez, A Solís, MA Nuñez - Biotechnology letters, 1999 - Springer
… poor yields with the heterocyclic alcohols: 3-pyridylmethanol, 4-flavanol and 4-chromanol. … The microbial oxidations of 4-flavanol, 12, and 4-chromanol, 13, were unsuccessful (see …
Number of citations: 18 link.springer.com
AL Furlan, ML Jobin, I Pianet, EJ Dufourc, J Géan - Tetrahedron, 2015 - Elsevier
Wine tannins play important roles in health and nutrition areas. They are known to interact strongly with saliva proteins and trigger astringency. We report herein the interaction of …
Number of citations: 22 www.sciencedirect.com
M Suzuki, E Yamazaki, F Takabe, M Morioka… - Bulletin of the …, 1984 - journal.csj.jp
… ml benzene solution containing a 4-flavanol (l.0 mmol), l8-Crown-6 (1.0 mmol), and potassium peroxide (10 mmol) for 2 h, or in a 20 ml DMSO solution containing a 4-flavanol (1.0 mmol)…
Number of citations: 1 www.journal.csj.jp
R Popp, O Schimmer - Mutation Research/Fundamental and Molecular …, 1991 - Elsevier
… Polyploidy was induced by procyanidins consisting of 3 or 4 flavanol units and to a lesser extent by flavone, flavonol, and anthocyanidin aglycones. The aglycones as well as the C-…
Number of citations: 76 www.sciencedirect.com
M Gröne, M Schillings, D Duse, N Kramser, C Quast… - Food & Function, 2023 - pubs.rsc.org
… 4 Flavanol supplementation improves endothelial function and facilitates functional recovery 6 months after TCA. Absolute measures and calculated deltas to baseline at −7 d for FMD …
Number of citations: 2 pubs.rsc.org
AC Noble - Physiology & behavior, 1994 - Elsevier
… The ratios of oligomeric (1-4 flavanol monomer units) to polymeric (5-7 units) phenolics were 1.85 and 2.50, respectively. Consistent with the sensory data finding monomers to be …
Number of citations: 206 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.